molecular formula C19H22N8O3 B2960044 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide CAS No. 1226443-78-2

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B2960044
CAS No.: 1226443-78-2
M. Wt: 410.438
InChI Key: AKZDWLIIEDKWLY-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide features a pyrazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. The pyrazole is linked via a carbonyl group to a piperidine ring, which is further connected through a carboxamide bond to a phenyl group bearing a tetrazole moiety.

Properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O3/c1-25-11-16(18(22-25)30-2)19(29)26-9-7-13(8-10-26)17(28)21-14-3-5-15(6-4-14)27-12-20-23-24-27/h3-6,11-13H,7-10H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZDWLIIEDKWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Tetrazole Ring: The tetrazole ring is often formed via the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole, tetrazole, and piperidine intermediates through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: 1-(3-hydroxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide.

    Reduction: 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-methanol.

    Substitution: 1-(3-alkoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide.

Scientific Research Applications

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name / CAS No. Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Activities References
Target Compound C₁₉H₂₁N₇O₃ ~407.4 (calc.) 3-Methoxy-1-methylpyrazole, tetrazolylphenyl Hypothetical enzyme inhibition
1-(3-Methoxy-1-methylpyrazole-4-carbonyl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide (1396868-32-8) C₁₉H₂₁F₃N₄O₃ 410.4 Trifluoromethylphenyl instead of tetrazolylphenyl Enhanced lipophilicity
1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (1797349-48-4) C₁₈H₂₀N₈O 364.4 Triazole-pyridazine core, pyridinylmethyl Potential kinase inhibition
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) C₂₁H₂₂N₆O 374.4 Pyrazolo-pyridine core, ethyl/methyl groups Antimicrobial activity (hypothetical)
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₁FN₂O₂ 234.2 Fluorophenyl, ester group Antioxidant activity
Key Observations:
  • Core Heterocycles : Pyrazolo-pyridine (CAS 1005612-70-3) and triazole-pyridazine (CAS 1797349-48-4) cores may enhance aromatic stacking interactions compared to the simpler pyrazole in the target compound .
  • Molecular Weight : The target compound’s higher molecular weight (~407 vs. 234–374) suggests reduced membrane permeability but improved target specificity .

Biological Activity

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidine-4-carboxamide (referred to as Compound A ) is a synthetic molecule that belongs to a class of pyrazole derivatives. Its structure and potential biological activities have garnered attention in medicinal chemistry due to the diverse pharmacological properties exhibited by pyrazole-containing compounds.

Chemical Structure and Properties

Compound A has a complex structure characterized by the presence of a pyrazole ring, a piperidine moiety, and a tetrazole substituent. The molecular formula is C20H22N6O3C_{20}H_{22}N_{6}O_{3}, and it has a molecular weight of approximately 426.5 g/mol.

PropertyValue
Molecular FormulaC20H22N6O3C_{20}H_{22}N_{6}O_{3}
Molecular Weight426.5 g/mol
CAS Number1226458-15-6

Biological Activities

Research indicates that pyrazole derivatives, including Compound A, exhibit a wide range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to Compound A have demonstrated significant antiproliferative effects against HepG2 (liver cancer) and HeLa (cervical cancer) cells. These compounds often target specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Effects

Pyrazole-containing compounds are known for their anti-inflammatory properties. They can inhibit the release of pro-inflammatory cytokines such as TNF-alpha. For example, derivatives have been shown to reduce LPS-induced TNF-alpha release in cellular models, indicating their potential use in treating inflammatory diseases .

Anticonvulsant Activity

Some studies have explored the anticonvulsant properties of pyrazole derivatives. The presence of specific substituents on the pyrazole ring has been linked to enhanced activity against seizures in animal models .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of certain pyrazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to Compound A:

  • Antiproliferative Activity : A study evaluated various pyrazole derivatives for their ability to inhibit cancer cell growth. Compound A's structural analogs showed up to 54% inhibition in HepG2 cells without significant toxicity to normal fibroblasts .
  • Inflammation Inhibition : In vitro assays demonstrated that certain pyrazole derivatives could significantly lower TNF-alpha levels in macrophages stimulated with LPS, suggesting their potential as anti-inflammatory agents .
  • Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications at specific positions on the pyrazole ring can enhance biological activity. For example, substituents that increase lipophilicity or introduce electron-donating groups often lead to improved anticancer and anti-inflammatory effects .

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of key precursors. For example:

  • Step 1 : Formation of the pyrazole core via cyclocondensation using reagents like ethyl acetoacetate and phenylhydrazine derivatives .
  • Step 2 : Introduction of the tetrazole moiety via azide-alkyne cycloaddition (e.g., copper-catalyzed click chemistry) .
  • Validation : Intermediates are characterized using 1H/13C NMR and IR spectroscopy , with purity confirmed via HPLC (>98%) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

A combination of X-ray crystallography , DFT calculations , and spectral analysis (NMR, IR) is employed:

  • X-ray crystallography resolves bond lengths and angles, critical for confirming the piperidine and tetrazole conformations .
  • DFT validates electronic properties (e.g., HOMO-LUMO gaps) against experimental spectral data .
  • Mass spectrometry (HRMS-EI) confirms molecular weight (e.g., observed m/z 236.0807 vs. calculated 236.0805) .

Q. What analytical techniques ensure purity and stability under experimental conditions?

  • HPLC with UV detection monitors purity (>99% for biological assays) .
  • Stability tests in DMSO (common solvent) are conducted at -80°C to prevent decomposition .
  • Thermogravimetric analysis (TGA) assesses decomposition temperatures, though data gaps exist for this compound .

Advanced Research Questions

Q. How can conflicting spectral or biological activity data be resolved?

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian09 software for DFT) .
  • Biological assays : Replicate dose-response curves under standardized conditions (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference) .
  • Crystallographic refinement : Resolve ambiguous electron density maps using SHELXL .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Copper sulfate/sodium ascorbate in click chemistry improves azide-alkyne cycloaddition yields (e.g., 61–88% in THF/H2O) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during acylations .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) reduces byproduct contamination .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Substituent variation : Modify the methoxy or tetrazole groups to assess impact on target binding (e.g., replace 3-methoxy with 4-fluoro for steric/electronic effects) .
  • Biological testing : Screen analogs against enzyme targets (e.g., kinases) using IC50 assays, with positive controls (e.g., PF-06465469 for phosphatase inhibition) .
  • Computational docking : AutoDock Vina predicts binding modes to prioritize synthesis .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate interactions with biological membranes (e.g., GROMACS for lipid bilayer penetration) .
  • Metabolite identification : CYP3A4/2D6 enzyme models predict phase I/II metabolism sites .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

  • Experimental reassessment : Measure solubility in PBS (pH 7.4) via shake-flask method at 25°C .
  • Parameter adjustment : Refine COSMO-RS solvation models using experimental dielectric constants .

Q. What steps resolve inconsistencies in biological target engagement?

  • Orthogonal assays : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Off-target screening : Use KinomeScan® panels to identify non-specific kinase interactions .

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